molecular formula C24H20BrNO4 B1408388 (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid CAS No. 1442114-43-3

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid

Cat. No. B1408388
M. Wt: 466.3 g/mol
InChI Key: KIFIKVVGKMSJRH-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid, also known as FMOC-L-3,4-FBPA, is a chemical compound used in scientific research. It is a derivative of the amino acid phenylalanine and is commonly used as a building block in peptide synthesis. FMOC-L-3,4-FBPA has also been studied for its potential use in cancer treatment and as a tool for studying the function of certain proteins in the body.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The synthesis of related compounds like 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid has been achieved through various methods, including the use of 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester (N‐Fmoc‐thiourea), derived from potassium thiocyanate (Le & Goodnow, 2004).

  • Functionalization for Peptide Synthesis : A modified benzhydrylamine reagent, including a fluoren-9-ylmethoxycarbonyl moiety, has been used as a precursor for the C-terminal amide in Fmoc-based solid phase peptide synthesis. This showcases the utility of fluorenylmethoxycarbonyl compounds in peptide synthesis (Funakoshi et al., 1988).

  • Protection of Hydroxy-Groups : The fluoren-9-ylmethoxycarbonyl (Fmoc) group has been used to protect hydroxy-groups in synthesis, compatible with other acid- and base-labile protecting groups. This demonstrates the versatility of the fluoren-9-ylmethoxycarbonyl group in synthetic chemistry (Gioeli & Chattopadhyaya, 1982).

Applications in Material Science and Sensing

  • Fluorescent Sensors : Certain fluorene compounds have been synthesized for use as fluorescent sensors, detecting nitro compounds, metal cations, and amino acids. This indicates the potential of (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid in sensing applications (Han et al., 2020).

  • Photophysical Properties : Studies on blue emissive functionalized 9,9-disubstituted fluorene derivatives suggest potential applications in photophysical domains, such as organic light-emitting diodes (OLEDs) and other electronic devices (Athira et al., 2020).

  • Protection Group in Peptide Synthesis : The 9-phenyl-9-fluorenyl (PhF) group, a variant of the fluoren-9-ylmethoxycarbonyl group, is used as a protecting group in peptide synthesis, demonstrating the importance of fluorenyl groups in the synthesis of biologically relevant molecules (Soley & Taylor, 2019).

properties

IUPAC Name

(2S)-2-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO4/c25-16-11-9-15(10-12-16)21(23(27)28)13-26-24(29)30-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFIKVVGKMSJRH-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=CC=C(C=C4)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](C4=CC=C(C=C4)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-bromo-phenyl)-propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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